

# Application Notes and Protocols: 3-Butenyltrimethylsilane as a Homoallyl Anion Equivalent

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## Compound of Interest

Compound Name: **3-Butenyltrimethylsilane**

Cat. No.: **B1266924**

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These application notes provide a detailed overview of the use of **3-butenyltrimethylsilane** as a versatile homoallyl anion equivalent in organic synthesis. This reagent allows for the formation of carbon-carbon bonds, leading to the synthesis of valuable homoallylic alcohols and related structures, which are key intermediates in the preparation of complex molecules and pharmacologically active compounds. The protocols outlined below are based on the well-established Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of electrophiles.

## Introduction

**3-Butenyltrimethylsilane** serves as a stable and convenient synthetic equivalent of a homoallyl anion (a three-carbon nucleophile). In the presence of a Lewis acid, the terminal double bond of **3-butenyltrimethylsilane** becomes nucleophilic and reacts with a variety of electrophiles, most notably carbonyl compounds. This reaction, a specific application of the Hosomi-Sakurai reaction, provides a reliable method for the synthesis of  $\gamma,\delta$ -unsaturated alcohols (homoallylic alcohols). The silicon group plays a crucial role in stabilizing the transient carbocation intermediate, ensuring high regioselectivity where the new carbon-carbon bond forms exclusively at the  $\gamma$ -position relative to the silicon atom.

## Reaction Principle: The Hosomi-Sakurai Reaction

The fundamental transformation involves the activation of an electrophile (e.g., an aldehyde or ketone) by a Lewis acid, making it more susceptible to nucleophilic attack. **3-Butenyltrimethylsilane** then adds to the activated electrophile, forming a  $\beta$ -silyl carbocation intermediate. This intermediate is stabilized by the silicon group through a phenomenon known as the  $\beta$ -silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of a new carbon-carbon double bond and the desired homoallylic alcohol.

A variety of Lewis acids can be employed to promote this reaction, with titanium tetrachloride ( $TiCl_4$ ) being one of the most common and effective. Other Lewis acids such as tin tetrachloride ( $SnCl_4$ ), aluminum chloride ( $AlCl_3$ ), and boron trifluoride etherate ( $BF_3 \cdot OEt_2$ ) have also been successfully utilized.[1][2][3]

## Applications in Organic Synthesis

The use of **3-butenyltrimethylsilane** as a homoallyl anion equivalent provides access to a range of important building blocks:

- Synthesis of Homoallylic Alcohols: The reaction with aldehydes and ketones is a primary application, yielding a wide array of homoallylic alcohols.[1]
- Conjugate Addition to  $\alpha,\beta$ -Unsaturated Ketones: The reaction can be directed to the  $\beta$ -position of enones, resulting in a 1,4-conjugate addition to furnish  $\delta,\epsilon$ -unsaturated ketones. [4]
- Reactions with Imines: The aza-Hosomi-Sakurai reaction with imines provides a route to homoallylic amines.
- Formation of Cyclopropylmethyl Ketones: Under certain conditions with acid chlorides, **3-butenyltrimethylsilane** can lead to the formation of cyclopropylmethyl ketones.[1]

## Data Presentation

The following table summarizes the reaction of **3-butenyltrimethylsilane** with various carbonyl compounds, demonstrating the scope and efficiency of this methodology.

Entry	Electrophile (Carbonyl Compound)	Lewis Acid	Product	Yield (%)	Reference
1	Propanal	TiCl <sub>4</sub>	1-Hepten-4-ol	85	[1]
2	Benzaldehyd e	TiCl <sub>4</sub>	1-Phenyl-3- buten-1-ol	90	[1]
3	Cyclohexano ne	TiCl <sub>4</sub>	1-(But-3-en- yl)cyclohexan -1-ol	88	[1]
4	Acetophenon e	TiCl <sub>4</sub>	2-Phenyl-5- hexen-2-ol	82	[1]
5	Propiopheno ne	AlCl <sub>3</sub>	2-Phenyl-5- hepten-2-ol	75	[1]

## Experimental Protocols

General Procedure for the Lewis Acid-Mediated Homoallylation of a Carbonyl Compound

This protocol provides a general method for the reaction of an aldehyde or ketone with **3-butenytrimethylsilane** in the presence of titanium tetrachloride.

Materials:

- Aldehyde or Ketone (1.0 mmol)
- **3-Butenytrimethylsilane** (1.2 mmol)
- Titanium tetrachloride (TiCl<sub>4</sub>) (1.1 mmol, typically as a 1 M solution in dichloromethane)
- Anhydrous Dichloromethane (DCM) (10 mL)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
- Inert atmosphere setup (e.g., nitrogen or argon line)

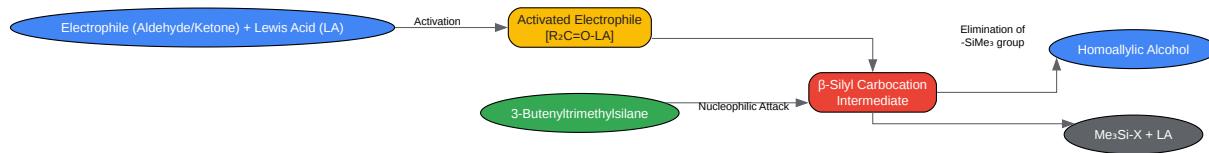
**Procedure:**

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aldehyde or ketone (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise to the stirred solution of the carbonyl compound. A colored complex may form. Stir the mixture for 10-15 minutes at -78 °C.
- To this mixture, add a solution of **3-butenyltrimethylsilane** (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise via the dropping funnel over a period of 15-20 minutes.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
- Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.

## Visualizations

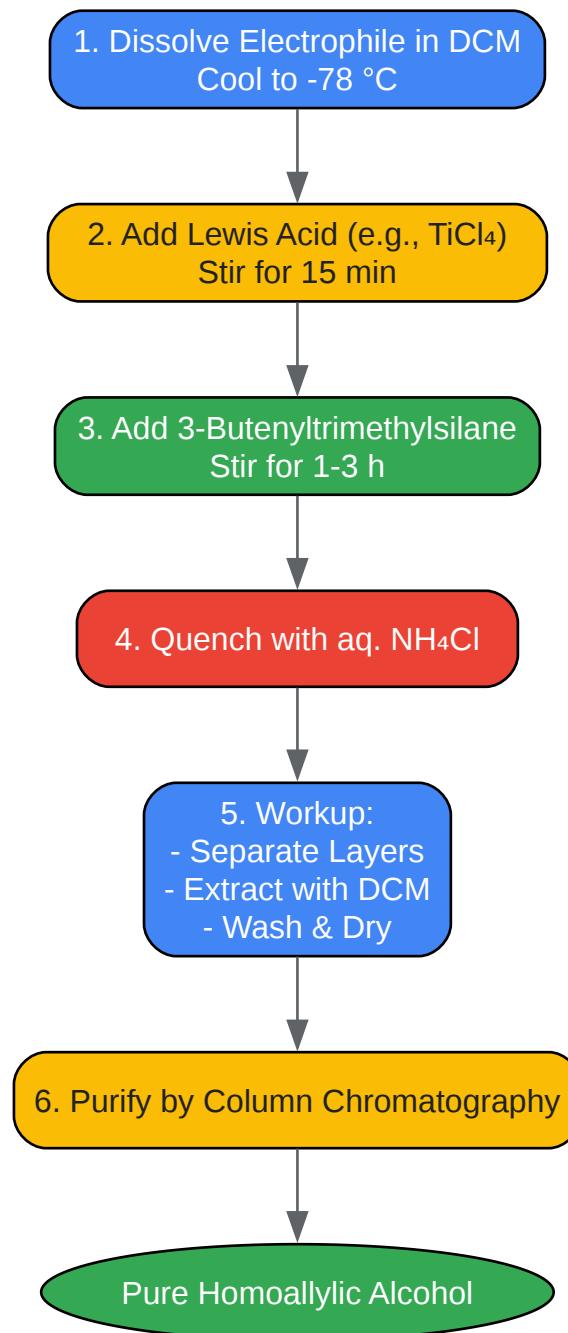
### Reaction Mechanism of the Hosomi-Sakurai Reaction



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Caption: General mechanism of the Lewis acid-promoted Hosomi-Sakurai reaction.

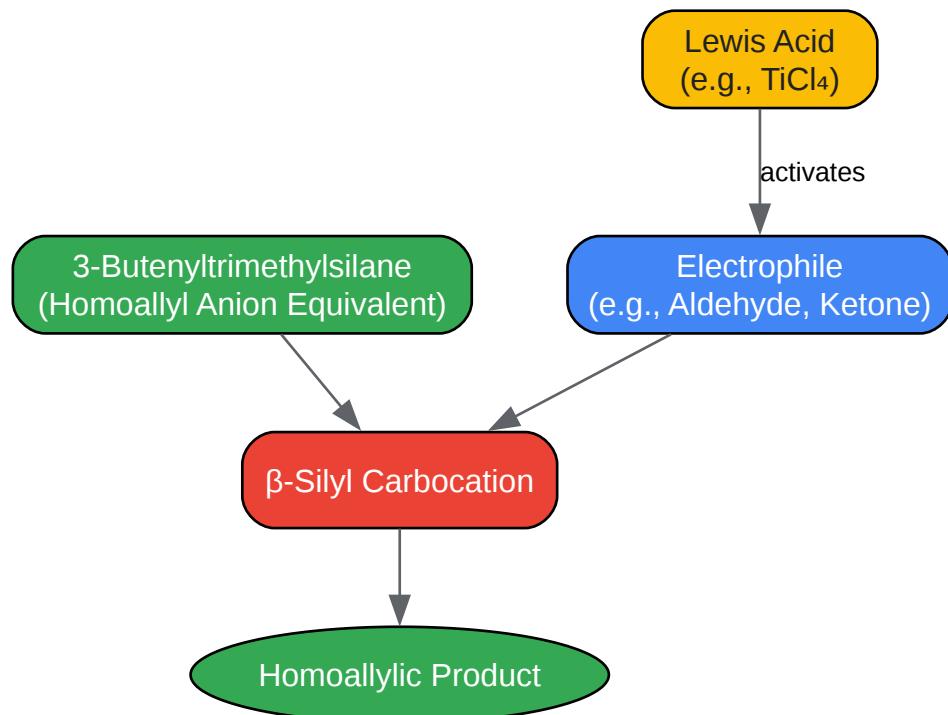
### Experimental Workflow for Homoallylic Alcohol Synthesis



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Caption: Step-by-step workflow for the synthesis of homoallylic alcohols.

Logical Relationship of Reagents and Intermediates

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Caption: Relationship between reactants, catalyst, and key intermediate.

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